H-D-Asp(OtBu)-AMC

Catalog No.
S15840595
CAS No.
M.F
C18H22N2O5
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-D-Asp(OtBu)-AMC

Product Name

H-D-Asp(OtBu)-AMC

IUPAC Name

tert-butyl (3R)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m1/s1

InChI Key

ISJTVSWMMWLGJF-CYBMUJFWSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC(=O)OC(C)(C)C)N

  • Substitution Reactions: The tert-butyl ester can be replaced with other protective or functional groups.
  • Hydrolysis: The ester group can undergo hydrolysis to yield aspartic acid and tert-butyl alcohol.
  • Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.

Common reagents for these reactions include aqueous acids or bases for hydrolysis and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) for amidation .

H-D-Asp(OtBu)-AMC is utilized in various biological studies, particularly in the investigation of enzyme mechanisms and protein-protein interactions. Its structure allows it to function as a substrate for enzymes such as thrombin, facilitating research into kinetic solvent isotope effects and other enzymatic processes . Additionally, it serves as a building block in the synthesis of peptide-based drugs, contributing to advancements in medicinal chemistry .

The synthesis of H-D-Asp(OtBu)-AMC typically involves:

  • Protection of Functional Groups: Aspartic acid is reacted with tert-butyl alcohol in the presence of a strong acid catalyst (e.g., hydrochloric acid) under reflux conditions to form the tert-butyl ester.
  • Coupling Reactions: The protected compound can then be coupled with other amino acids or peptide fragments using standard peptide synthesis techniques, often employing automated synthesizers for efficiency and consistency .

In industrial applications, continuous flow reactors are used to scale up production while maintaining control over reaction conditions and product purity .

H-D-Asp(OtBu)-AMC has several applications across different fields:

  • Chemistry: As a building block in peptide synthesis and the development of complex molecules.
  • Biology: In studies related to enzyme activity and interaction mechanisms.
  • Medicine: As a precursor in the creation of therapeutic peptides and drug candidates.
  • Industry: In the production of specialty chemicals and materials .

Interaction studies involving H-D-Asp(OtBu)-AMC focus on its role as a substrate for various enzymes. For example, research has shown its utility in understanding the kinetics of thrombin-catalyzed reactions, providing insights into enzyme-substrate interactions through proton inventory studies . These studies help elucidate the mechanisms by which enzymes catalyze reactions, contributing to the broader understanding of biochemical pathways.

Several compounds share structural similarities with H-D-Asp(OtBu)-AMC. Below is a comparison highlighting its uniqueness:

Compound NameStructure/FeaturesUnique Aspects
Z-Pro-Arg-AMCProline and arginine derivatives used in enzyme studiesFocus on specific enzyme interactions
N-t-Boc-Val-Pro-Arg-AMCValine and proline derivativesUtilized for studying proteolytic enzymes
Bz-Phe-Val-Arg-4-nitroanilidePhenylalanine and valine derivativesUsed for fluorescence-based assays
H-D-Phe-L-Pip-Arg-pNAPhenylalanine and piperdine derivativesEmployed in various protease assays

H-D-Asp(OtBu)-AMC stands out due to its specific structural modifications that enhance its stability during peptide syntheses and its ability to serve as a substrate for studying enzyme kinetics .

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

346.15287181 g/mol

Monoisotopic Mass

346.15287181 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-15-2024

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